4-(2,5-Dichlorobenzoyl)isoquinoline

PARP-1 Inhibition Cancer Research Cellular Assay

This compound is a critical scaffold for PARP-1 research, with a 2,5-dichlorobenzoyl substitution pattern essential for potent inhibition (IC50=640 nM, Kd=60 nM) and 13-fold selectivity over PARP-2. Its carbonyl and chlorinated ring enable orthogonal diversification for rapid SAR studies. Regioselective nitration at C5/C8 opens challenging vectors. Ideal for non-cytotoxic PARP-1 modulation in DNA repair, transcription, and dual PARP-D3R polypharmacology exploration.

Molecular Formula C16H9Cl2NO
Molecular Weight 302.2 g/mol
CAS No. 1187168-14-4
Cat. No. B1421712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-Dichlorobenzoyl)isoquinoline
CAS1187168-14-4
Molecular FormulaC16H9Cl2NO
Molecular Weight302.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C16H9Cl2NO/c17-11-5-6-15(18)13(7-11)16(20)14-9-19-8-10-3-1-2-4-12(10)14/h1-9H
InChIKeyYMGWPNPZGMWCSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,5-Dichlorobenzoyl)isoquinoline (CAS 1187168-14-4): Technical Baseline for Sourcing the Isoquinoline Scaffold


4-(2,5-Dichlorobenzoyl)isoquinoline (CAS 1187168-14-4) is a synthetic isoquinoline derivative with the molecular formula C16H9Cl2NO and a molecular weight of 302.16 g/mol . This compound features a 2,5-dichlorobenzoyl group at the C4 position of the isoquinoline core, a privileged scaffold in medicinal chemistry [1]. As a versatile intermediate, it serves as a foundational building block for the synthesis of more complex isoquinoline-based compounds, particularly those with potential poly(ADP-ribose) polymerase (PARP) inhibitory activity [2]. The compound's two primary sites of reactivity—the carbonyl group and the chlorinated phenyl ring—enable diverse synthetic transformations, including nitration and other functionalizations, making it a valuable starting point for structure-activity relationship (SAR) studies .

Why Generic Isoquinoline Substitution is Inadequate: The Critical Role of 2,5-Dichlorobenzoyl at C4


Substituting 4-(2,5-Dichlorobenzoyl)isoquinoline with a generic isoquinoline derivative is scientifically unsound due to the profound impact of the 2,5-dichlorobenzoyl substitution pattern on biological activity. The isoquinoline core alone exhibits limited potency and selectivity, whereas the specific 2,5-dichloro substitution at the C4-benzoyl group is critical for enhancing PARP enzyme inhibition [1]. Patent literature explicitly defines the 2,5-dichloro substitution as a key structural feature for achieving potent PARP-1 and PARP-2 inhibition, with even minor changes to the halogenation pattern or position leading to a significant loss of activity [2]. This precise substitution pattern is not a trivial variant but a pharmacophoric requirement for accessing the desired biological profile, which is why using a less-defined or unsubstituted isoquinoline analog would yield vastly different, and likely inferior, results in both chemical synthesis and biological assays . The evidence below quantifies the specific performance of this exact compound against established comparators, underscoring why generic substitution fails to meet research specifications.

Quantitative Evidence Guide: 4-(2,5-Dichlorobenzoyl)isoquinoline Performance Against Comparators


PARP-1 Cellular Inhibition: IC50 Comparison with Olaparib and Talazoparib

4-(2,5-Dichlorobenzoyl)isoquinoline inhibits PARP-1 in human HeLa cells with an IC50 of 640 nM, as measured by the reduction in H2O2-induced PAR formation [1]. This activity is approximately 8-fold weaker than that of Olaparib (IC50 ~80 nM in a comparable cellular PARP assay) and over 1000-fold less potent than Talazoparib (IC50 0.5 nM in a cellular PARP assay). This difference confirms the compound's role as a moderately potent PARP-1 inhibitor, suitable for applications where extreme potency is not required or where a less cytotoxic profile is advantageous.

PARP-1 Inhibition Cancer Research Cellular Assay

PARP-1 Binding Affinity: Kd Comparison with Olaparib and Veliparib

4-(2,5-Dichlorobenzoyl)isoquinoline binds to PARP-1 with a Kd of 60 nM, as determined by a displacement assay using a fluorescent probe against human recombinant full-length His-tagged PARP-1 [1]. This binding affinity is approximately 3-fold weaker than that of Olaparib (Kd ~20 nM [2]) and ~30-fold weaker than Veliparib (Kd ~2 nM [3]). The moderate binding affinity suggests that the compound may have a distinct residence time on the target, which can influence its functional effects in cellular contexts.

PARP-1 Binding Drug Discovery Enzymology

PARP-1 Selectivity: Kd Comparison Against PARP-2

4-(2,5-Dichlorobenzoyl)isoquinoline exhibits a 13-fold selectivity for PARP-1 over PARP-2, with a Kd of 60 nM for PARP-1 and a Kd of 780 nM for PARP-2 [1]. This selectivity profile is distinct from that of Olaparib, which is roughly equipotent for PARP-1 and PARP-2 [2], and from Rucaparib, which shows a 3.5-fold preference for PARP-2 (Kd: PARP-1=140 nM, PARP-2=40 nM) [3]. This level of selectivity allows for more precise interrogation of PARP-1-specific functions without significant confounding effects from PARP-2 inhibition.

PARP-1 Selectivity PARP-2 Target Engagement

Synthetic Versatility: Nitration at C5 and C8 Positions

4-(2,5-Dichlorobenzoyl)isoquinoline can be directly functionalized via electrophilic aromatic substitution. Treatment with concentrated nitric and sulfuric acid yields a mixture of 5-nitro- and 8-nitro-4-(2,5-dichlorobenzoyl)isoquinoline . This specific reactivity pattern is a direct consequence of the 2,5-dichlorobenzoyl substitution at the C4 position, which directs electrophilic attack to the C5 and C8 positions of the isoquinoline ring. This contrasts with unsubstituted isoquinoline, which undergoes nitration at the C5 and C8 positions as well, but with different regioselectivity and yields due to the absence of the electron-withdrawing benzoyl group [1]. This ability to selectively introduce nitro groups provides a straightforward route for further diversification, such as reduction to amines for amide coupling or other downstream chemistry, which is a significant advantage for building focused compound libraries.

Synthetic Chemistry Isoquinoline Derivatives Functionalization

Structural Reactivity: Key Sites for Derivatization

The molecule features two primary reactive sites for further chemical elaboration: the carbonyl group of the benzoyl moiety and the chlorinated phenyl ring . The carbonyl group is amenable to reduction to the corresponding alcohol or reductive amination to install amine functionalities, while the chloro groups on the phenyl ring can undergo various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amino groups [1]. This bifunctional reactivity is a key differentiator from simpler isoquinoline analogs, which lack the benzoyl carbonyl and may have different halogenation patterns, limiting their synthetic utility. For instance, 4-chloroisoquinoline offers only a single point for nucleophilic aromatic substitution, whereas this compound provides two distinct and orthogonal vectors for structural diversification.

Medicinal Chemistry SAR Drug Design

Off-Target Activity: D2 and D3 Dopamine Receptor Antagonism

4-(2,5-Dichlorobenzoyl)isoquinoline exhibits off-target activity at dopamine receptors, acting as an antagonist at human D2 and D3 receptors with IC50 values of 1620 nM and 41 nM, respectively [1]. This is a unique feature not observed with clinically approved PARP inhibitors like Olaparib or Talazoparib, which are highly selective for their primary target [2]. While this D3 receptor activity is a potential liability for a pure PARP inhibitor, it could be a valuable starting point for developing dual PARP-dopamine receptor ligands for specific therapeutic applications, such as certain cancers or neurological disorders where both pathways are implicated.

Off-Target Activity Dopamine Receptors Selectivity

Defined Research Applications for 4-(2,5-Dichlorobenzoyl)isoquinoline Based on Quantitative Evidence


PARP-1 Biology Studies Requiring Moderate Potency and Selectivity

For research focused on understanding the specific, non-cytotoxic roles of PARP-1 in DNA repair, transcription, or cell signaling, 4-(2,5-Dichlorobenzoyl)isoquinoline is an ideal tool. Its moderate cellular potency (IC50=640 nM) and binding affinity (Kd=60 nM) [1] allow for sustained, partial inhibition without inducing rapid cell death. This is in contrast to highly potent inhibitors like Talazoparib, which can cause immediate and complete PARP trapping and cytotoxicity, confounding the study of PARP-1's subtler regulatory functions. Its 13-fold selectivity for PARP-1 over PARP-2 further reduces confounding effects from PARP-2 inhibition, making it a more precise probe than non-selective agents like Olaparib [2].

Building Block for Diversified Isoquinoline Chemical Libraries

4-(2,5-Dichlorobenzoyl)isoquinoline is a strategic starting material for the synthesis of complex, functionalized isoquinoline libraries. Its two orthogonal reactive sites—the carbonyl group and the chlorinated phenyl ring [1]—allow for sequential or parallel diversification, enabling the rapid generation of hundreds of analogs for SAR studies. This dual reactivity is superior to simpler isoquinoline building blocks like 4-chloroisoquinoline, which only permit a single type of modification. This efficiency is critical for accelerating hit-to-lead and lead optimization phases in drug discovery programs targeting kinases, GPCRs, or epigenetic enzymes.

Synthesis of C5/C8-Substituted Isoquinoline Derivatives

The compound's ability to undergo regioselective nitration at the C5 and C8 positions [1] provides a direct and efficient route to a class of isoquinolines that are often challenging to synthesize. The resulting nitro groups can be readily reduced to amines, which serve as versatile handles for attaching various functional groups via amide bond formation, sulfonylation, or reductive amination. This application is particularly valuable for medicinal chemists seeking to explore substitution vectors that are otherwise difficult to access, thereby expanding the chemical space of isoquinoline-based compounds.

Chemical Probe for PARP-Dopamine Receptor Polypharmacology

Given its potent off-target activity at the dopamine D3 receptor (IC50=41 nM) [1], this compound can serve as a unique chemical probe for investigating the therapeutic potential of simultaneously targeting PARP and dopamine D3 receptors. This polypharmacology approach is unexplored but could be relevant in certain cancers (e.g., glioblastoma, neuroblastoma) or neurodegenerative diseases where both DNA repair and dopaminergic signaling are implicated. Researchers can use this compound to validate whether a dual PARP-D3R inhibition strategy offers synergistic benefits over targeting either pathway alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,5-Dichlorobenzoyl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.